Modumate
Description
Nomenclature and Synonyms in Chemical Literature Arginine glutamate (B1630785) is known by several chemical names and synonyms in scientific literature and databases. The primary chemical name is L-Arginine L-glutamateontosight.aichemicalbook.comdrugbank.com. Its CAS Registry Number is 4320-30-3chemicalbook.comnih.govglpbio.comiiab.mebmrb.iowikipedia.orgqcchemical.commedchemexpress.comdrugfuture.com.
Common synonyms for arginine glutamate include:
Argimate chemicalbook.combmrb.iochemsrc.com
Ginamate chemicalbook.combmrb.io
Glutepar chemicalbook.combmrb.io
Modumate ontosight.aichemicalbook.combmrb.iodrugfuture.com
Glutargin chemicalbook.comiiab.mebmrb.iochemsrc.com
L-ARG L-GLU chemicalbook.com
arginylglutamate chemicalbook.com
L-Glutamic acid compd. with L-Arginine (1:1) ontosight.aichemicalbook.combmrb.ioqcchemical.comchemsrc.com
Its PubChem Compound Identifier (CID) is 165268 nih.goviiab.mebmrb.iowikidata.org. Other identifiers include ChemSpider ID 144883, ChEBI ID 31234, and UNII TU1X77K34Q bmrb.iowikipedia.orgwikidata.orgebi.ac.uk.
Historical Context of Arginine-Glutamate Studies Studies involving the constituent amino acids of arginine glutamate, arginine and glutamic acid, have a longer history. Glutamic acid, for instance, was discovered in 1866researchgate.net. The industrial production of monosodium L-glutamate (MSG), a derivative of glutamic acid, began in 1909researchgate.net.
Research specifically on arginine glutamate as a compound dates back at least to the mid-20th century. A method for its preparation from L-arginine and L-glutamic acid was described in a U.S. patent in 1958 drugfuture.com. Early activity studies were published in the late 1960s and early 1970s drugfuture.com. The crystal and molecular structure of arginine glutamate were studied and published in 1977 drugfuture.com.
More recent research has explored the potential applications of arginine glutamate, including studies on its effects related to wound healing and skin elasticity, where it has been referred to as an arginine glutamate ion pair or "RE:pair" researchgate.net. Research has also investigated the biosynthesis of arginine from glutamate in bacterial species like Staphylococcus aureus asm.org. The use of arginine glutamate to prevent electrolyte imbalance has also been suggested taylorandfrancis.com.
Detailed research findings on specific applications, such as its use in liver therapy or as an excipient in parenteral formulations, highlight its continued study pfanstiehl.comiiab.me. For example, studies have investigated its ability to enhance the solubility and stability of active pharmaceutical ingredients and its buffering capacity in injectable formulations pfanstiehl.com.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWUBJVAHOGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91250-27-0, 4320-30-3 | |
| Record name | NSC164937 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutargin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Laboratory-Scale Synthetic Routes
The formation of arginine glutamate (B1630785) as a salt is a fundamental synthetic approach. A described laboratory method involves the reaction of L-arginine and L-glutamic acid in an aqueous medium. Specifically, a process details dissolving equimolar amounts of L-arginine and L-glutamic acid in water wikipedia.org. The resulting clear, homogeneous solution can then be subjected to concentration, for instance, by evaporation under reduced pressure wikipedia.org. Crystallization of the arginine glutamate salt is subsequently induced by the addition of a polar water-miscible organic solvent, such as absolute methanol (B129727), to the concentrated solution wikipedia.org. The crystalline salt is then isolated by filtration and dried wikipedia.org.
This method has been shown to yield a significant amount of the desired salt. For example, a reported synthesis starting with 17.2 grams of L-arginine and 14.5 grams of L-glutamic acid in 155 grams of water, followed by concentration and addition of 220 grams of absolute methanol, yielded 30 grams of L-arginine-L-glutamate, representing a 94.6% theoretical yield wikipedia.org. The resulting salt was characterized by a melting point of 193-194.5°C with decomposition wikipedia.org. Spectroscopic analysis, such as infrared (IR) spectroscopy, has been used to confirm the formation of the salt, showing distinct differences compared to the spectra of the individual amino acids or a simple mixture thereof wikipedia.org.
Table 1: Example Laboratory Synthesis Data for L-Arginine-L-Glutamate
| Reactant 1 | Amount (g) | Reactant 2 | Amount (g) | Solvent (Water) (g) | Organic Solvent (Methanol) (g) | Product Yield (g) | Theoretical Yield (%) | Melting Point (°C) |
| L-Arginine | 17.2 | L-Glutamic Acid | 14.5 | 155 | 220 | 30 | 94.6 | 193-194.5 (dec.) |
Exploration of Novel Derivatization and Functionalization Strategies
Beyond the direct synthesis of the arginine glutamate salt, research explores chemical transformations of its constituent amino acids, L-arginine and L-glutamic acid, for various applications, including analytical techniques and material science.
Derivatization strategies are frequently employed to enhance the detectability and separation of amino acids in analytical methods like high-performance liquid chromatography (HPLC). Common derivatizing agents react with the amino and carboxyl groups of amino acids. For instance, o-phthalaldehyde (B127526) (OPA) is used as a fluorogenic reagent that reacts with primary amines, including those in arginine and glutamic acid, particularly above their isoelectric points. Another widely used reagent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which is employed to introduce the Fmoc protecting group onto amino groups, facilitating analysis and peptide synthesis. The efficiency of these derivatization reactions can be influenced by factors such as pH.
Functionalization approaches involve chemically attaching amino acids to solid supports or nanoparticles to impart specific properties to these materials. Studies have demonstrated the functionalization of L-arginine and L-glutamic acid onto the surface of maghemite/magnetite nanoparticles, often through modified co-precipitation methods. This functionalization can alter the surface chemistry of the nanoparticles, potentially enabling applications such as the sorption of metal ions or serving as components in catalytic systems. Infrared spectroscopy is a key technique used to confirm the successful grafting of amino acids onto these surfaces.
Specific chemical transformations of the amino acid side chains are also investigated. For example, the selective chemical carbonylation of arginine residues within peptides and proteins has been explored, leading to the generation of glutamate-5-semialdehyde. This transformation can be achieved through metal-free chemical approaches and provides a route for introducing reactive aldehyde groups for further functionalization. Biocatalysis also offers pathways for transforming amino acids; an example relevant to arginine and glutamate metabolism is the enzyme-catalyzed synthesis of L-argininosuccinate from L-arginine and fumarate, mirroring a reaction in the urea (B33335) cycle.
Green Chemistry Principles in Arginine-Glutamate Synthesis Research
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly relevant in the synthesis of chemical compounds, including amino acids and their derivatives. Applying green chemistry to arginine-glutamate synthesis research involves exploring environmentally benign solvents, energy-efficient processes, and the use of renewable resources or catalysts.
In the context of arginine glutamate salt formation, the described laboratory method utilizes water as a primary solvent, which aligns with green chemistry principles by avoiding more hazardous organic solvents in the initial dissolution step wikipedia.org. The use of methanol for crystallization, while an organic solvent, is part of a process that can achieve high yields, potentially reducing waste from inefficient reactions wikipedia.org.
Research into green synthesis often focuses on developing catalytic systems that are more sustainable. For instance, arginine-based nanomagnetic catalysts have been developed for use in organic reactions, offering the advantage of easy separation and recyclability using a magnetic field. Biocatalytic routes, such as the enzyme-catalyzed synthesis of L-argininosuccinate mentioned earlier, represent another facet of green chemistry, utilizing enzymes as highly selective and efficient catalysts under mild conditions. These examples, while not directly focused on the formation of the arginine glutamate salt itself, illustrate the application of green chemistry principles in the broader research landscape involving arginine and glutamate derivatives. The development of greener methods for the synthesis of amino acids and their intermediates is an active area, seeking to replace traditional chemical routes with more sustainable alternatives.
Sophisticated Spectroscopic and Structural Characterization Techniques
Investigations of Salt Bridge Networks via Advanced Spectroscopic Methods
While Modumate itself is a simple salt of two amino acids, its components, arginine and glutamate (B1630785), are key players in forming salt bridge networks in more complex biological molecules like peptides and proteins. Spectroscopic methods can be employed to investigate the nature and influence of these interactions, providing insights relevant to the behavior of this compound's constituents in biological contexts.
Circular Dichroism Studies of Peptide Stabilization
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules, particularly peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD can provide information about the secondary structure of peptides, such as the presence and stability of alpha-helices or beta-sheets. Studies utilizing circular dichroism have indicated that the arginine-glutamate salt shows little stabilization of the alpha-helical structure in peptides medkoo.com. This suggests that while arginine and glutamate residues are involved in salt bridges within structured proteins, the free salt form may not significantly induce or enhance stable peptide conformations in isolation or when interacting with peptides.
Ultraviolet Resonance Raman Spectroscopy for Conformational Insights
Ultraviolet (UV) Resonance Raman (RR) spectroscopy can provide detailed information about the vibrational modes of molecules, with enhanced sensitivity to chromophores that absorb in the UV region. For amino acids and peptides, UV-RR can probe the local environment and conformation of aromatic residues (if present) or the peptide backbone itself when tuned to appropriate wavelengths. In conjunction with circular dichroism, ultraviolet resonance Raman spectroscopy has been used to investigate the conformational effects of the arginine-glutamate salt medkoo.com. These studies contribute to understanding how the interactions between arginine and glutamate, the building blocks of this compound, influence molecular structure and stability, particularly in the context of peptide systems medkoo.com. The findings from UV-RR, alongside CD, indicated limited alpha-helix peptide stabilization by the Arg-Glu side chains medkoo.com.
X-ray Crystallography and NMR Spectroscopy for High-Resolution Structural Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of molecules at high resolution.
NMR spectroscopy, on the other hand, is primarily used to study molecules in solution, although solid-state NMR is also possible. ¹H NMR spectroscopy has been employed to characterize formulations containing arginine glutamate, such as monoclonal antibody solutions nih.gov. This demonstrates the utility of NMR in monitoring the behavior and interactions of this compound in complex liquid environments. NMR provides information about the chemical environment of individual nuclei, allowing for the assignment of peaks to specific atoms within the molecule. Analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) can provide insights into the conformation and dynamics of this compound in solution. The BMRB database also includes entries related to arginine and glutamate, indicating the application of NMR in characterizing these amino acids bmrb.io.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. These methods are often used for molecular fingerprinting, identification, and studying molecular interactions.
Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, corresponding to the vibrational modes of the molecule. Different functional groups within this compound (e.g., amine, carboxyl, guanidine) absorb at characteristic frequencies, producing a unique spectrum that can serve as a fingerprint for the compound.
Raman spectroscopy, which measures the inelastic scattering of light, provides information about different vibrational modes compared to IR, particularly those involving non-polar bonds or symmetric vibrations. Both FTIR and Raman spectroscopy are standard tools for the analysis of amino acids and their salts guidechem.comscribd.comsci-hub.st. For this compound, these techniques would reveal the presence of the characteristic vibrational bands associated with the argininium and glutamate moieties, confirming the compound's identity and providing insights into the protonation states and interactions between the charged groups in the solid state or in solution. The specific frequencies and intensities of the observed bands are sensitive to the molecular conformation and environment, making vibrational spectroscopy valuable for quality control and studying the compound's behavior under different conditions.
Mechanistic Studies of Arginine Glutamate Interactions in Model Systems
Elucidation of Molecular Recognition and Binding Mechanisms
Molecular recognition involving arginine and glutamate (B1630785) residues is often driven by strong electrostatic interactions, specifically the formation of salt bridges between the positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxylate group of glutamate aip.orgnih.gov. These interactions are crucial for the specific binding of molecules, including substrates, ligands, and other proteins.
Research into glutamate-gated chloride channels (GluCls) has highlighted the importance of arginine residues in the binding site for recognizing glutamate. While charge-charge interactions are assumed to be the primary drivers, studies involving mutagenesis suggest that the precise chemical contribution of arginine side chains extends beyond simple electrostatic attraction. Arginine's ability to participate in multiple hydrogen bonds simultaneously, both with the ligand and with neighboring receptor side chains, appears to be a key factor in the specific functional requirements of ligand recognition in GluCls nih.gov.
Computational studies, such as molecular dynamics simulations, have been instrumental in elucidating the nature and stability of arginine-glutamate salt bridges in model peptide systems. These simulations reveal that the salt bridge preferably exists as a contact ion pair, with various configurations (bidentate and monodentate) exhibiting different stabilities depending on the force field used aip.org. The formation of short +N-H...O- bonds is critical for stabilizing these structures aip.org.
Furthermore, studies on the synergistic effect of arginine and glutamic acid mixtures on protein solubility have shown that enhanced solubility is related to the increased presence of these molecules around the protein. This accumulation is partly due to additional hydrogen bonding interactions between arginine and glutamate on the protein surface, leading to enhanced crowding that suppresses protein association acs.org.
Enzyme-Substrate Interaction Research in Controlled Environments
Arginine and glutamate residues frequently play critical roles in the active sites of enzymes, participating directly in substrate binding and catalysis through hydrogen bonding, electrostatic interactions, and acid-base catalysis ijarsct.co.in. In controlled environments, such as in vitro enzyme assays and structural studies, the specific interactions between enzyme residues and substrates can be meticulously examined.
For instance, in arginine kinase, extensive hydrogen bonds and salt bridges involving conserved arginine and glutamate residues are crucial for holding substrate molecules like ADP in place and for clamping the guanidinium group of the substrate arginine pnas.org. Glutamate residues in the active site can also influence the pKa values of nearby residues, affecting proton transfer events essential for catalysis pnas.org.
Molecular dynamics simulations and biochemical experiments on viral DNA packaging motors have revealed a mechanism involving a conserved arginine and a catalytic glutamate that act in concert during ATP hydrolysis. The arginine residue can "toggle" between interacting with a glutamate in a "lid" subdomain and the catalytic glutamate upon ATP binding, facilitating a transition to a closed state that promotes ATP hydrolysis oup.com.
Studies on protein arginine methyltransferases (PRMTs) have demonstrated how a glutamate residue in the active site coordinates the target arginine in substrate peptides and increases its nucleophilicity. Mutation of this glutamate to aspartate can alter the enzyme's product specificity, highlighting the fine-tuning of enzyme-substrate interactions by these residues pnas.org.
Modulation of Protein Conformation and Stability through Arginine-Glutamate Residues
Arginine-glutamate interactions, particularly salt bridges, are significant contributors to protein conformation and stability. These interactions can stabilize specific protein folds and influence the dynamics of protein structures. aip.org
In therapeutic protein formulations, arginine glutamate is utilized as an excipient to enhance the stability of monoclonal antibodies (mAbs). It has been shown to reduce temperature-induced aggregation of mAbs, particularly at neutral pH, where protein conformational stability is theoretically higher nih.gov. The presence of arginine glutamate can suppress aggregation to a greater extent than arginine hydrochloride in some cases nih.gov. Molecular dynamics simulations suggest that arginine excipients interact preferentially with charged and aromatic residues, as well as complementarity-determining regions (CDRs) of antibodies, contributing to their stabilizing effect tandfonline.com.
Conversely, the disruption of arginine-glutamate salt bridge networks can lead to conformational changes and altered protein function. For example, in the context of G protein-coupled receptors (GPCRs), ionic locks formed by salt bridges between glutamate residues in extracellular loops and transmembrane arginine residues can restrain the receptor in an inactive conformation. Agonist binding can lead to the breakage of these interactions, allowing the receptor to adopt an active state nih.gov.
Computational Chemistry and Theoretical Modeling Approaches
Quantum-Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum-mechanical (QM) calculations are fundamental in determining the electronic structure of molecules, which in turn dictates their reactivity and properties. Methods such as ab initio and Density Functional Theory (DFT) are applied to study amino acids like arginine and glutamic acid. These calculations can theoretically determine properties such as dissociation constants from first principles, accounting for electron correlation and solvation effects. nih.gov For instance, DFT has been used to calculate the total energies of cationic, neutral, and anionic species of glutamic acid and arginine in water, providing data relevant to their ionization behavior. nih.gov
QM calculations are also instrumental in understanding the nature of interactions between arginine and glutamate (B1630785) residues, particularly in the formation of salt bridges. Studies employing DFT have analyzed the structural and energetic characteristics of hydrogen-bonded pairs involving amino acid side chains, including arginine and glutamic acid. ymilab.comchemscene.com These calculations can reveal the strength and geometry of interactions, such as the short +N–H⋯O− bonds found in arginine-glutamate salt bridges. bmrb.iofishersci.ca Furthermore, computational calculations of electrostatic potential (ESP) maps can help rationalize reactivity trends, such as the increased reactivity of certain compounds with the guanidinium (B1211019) group of arginine. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study their behavior over time and explore different conformational states. Classical MD simulations have been extensively used to investigate the structure and dynamics of arginine-glutamate salt bridges. bmrb.iofishersci.ca These simulations can show that the arginine-glutamate salt bridge preferably exists as a contact ion pair and can adopt different configurations, such as bidentate (end-on and side-on) and monodentate (backside) structures. bmrb.iofishersci.ca The relative stability of these structures can depend on the force field used in the simulations. bmrb.iofishersci.ca
MD simulations are also valuable for studying the interactions of arginine and glutamate, including as excipients, with larger biomolecules like proteins. nih.govwikipedia.org They can provide microscopic insights into the mode of action of these excipients, revealing preferential interaction sites on protein surfaces, particularly with charged and aromatic residues. wikipedia.org For example, MD simulations have characterized the interactions of arginine and glutamate excipients with monoclonal antibodies, showing accumulation at specific antibody regions and providing data on molecular contacts. wikipedia.org
MD simulations can also be used to study the breakage of arginine-glutamate ionic locks in proteins upon agonist binding, providing insights into protein activation mechanisms.
In Silico Design and Optimization of Arginine-Glutamate Analogues
In silico design approaches leverage computational methods to design and optimize new chemical entities, including analogues of existing compounds like arginine and glutamate. These methods allow for the theoretical formulation and evaluation of numerous potential structures before experimental synthesis.
Studies have theoretically designed libraries of glutamic acid derivatives to identify compounds with potential biological activities, such as anticancer effects. This involves analyzing the structure of the parent compound and designing specific structural modifications. Online platforms and programs can then be used to predict various properties, including structural, physicochemical, pharmacokinetic, and pharmacotoxicological characteristics, to select promising candidates.
In silico methods, such as genome-scale metabolic network models, can also be used to guide genetic engineering efforts aimed at improving the production of amino acids like L-arginine, which is a component of Modumate. These models allow for the in silico analysis of metabolic pathways and the identification of genetic targets for modification to enhance product yield.
Furthermore, in silico structural-functional characterization can be applied to understand the role of amino acid residues like arginine and glutamic acid in protein function and to design analogues or inhibitors that interact with these residues.
Machine Learning and Data-Driven Exploration of Chemical Compound Space
Machine learning (ML) and data-driven approaches are increasingly being integrated into computational chemistry workflows to explore vast chemical spaces, predict molecular properties, and generate novel chemical structures.
ML models can be trained on computational or experimental datasets to predict various molecular properties, including electronic structure properties, binding affinities, and physicochemical characteristics. For compounds like arginine and glutamate or their analogues, ML can be used to predict properties relevant to their behavior and potential applications. While specific examples for this compound were not detailed in the provided snippets, the general principle involves using ML to build quantitative structure-activity relationship (QSAR) models or predict properties based on molecular descriptors. This allows for rapid screening and prioritization of compounds in large virtual libraries.
Algorithmic approaches, often powered by ML techniques such as deep learning, are being developed to generate novel chemical compound structures with desired properties. These generative models can explore the chemical space more efficiently than traditional enumeration methods. By learning the underlying chemical rules and property relationships from data, these algorithms can propose new molecular designs, potentially leading to the discovery of novel arginine-glutamate analogues with tailored characteristics.
The concept of "Freedom of Design" in molecular architecture, often facilitated by computational tools including ML and in silico design, refers to the ability to design molecules with specific structural and functional properties by precisely controlling their composition and arrangement. While the provided search results did not elaborate on this principle specifically in relation to this compound, the application of computational methods to design and optimize arginine-glutamate analogues and explore chemical space for new compounds aligns with this concept. By using computational approaches to predict properties and guide synthesis, researchers have greater freedom to design molecules with targeted interactions and behaviors.
Applications of Arginine Glutamate in Materials Science Research
Incorporation into Polymeric and Composite Materials
Research indicates the potential for incorporating amino acids, including arginine and glutamic acid, into polymeric structures to modify their properties. For instance, amino acids like L-arginine, L-glutamic acid, and L-lysine have been used in the cross-linking of collagen-chitosan 3D-hybrid scaffolds for tissue engineering applications rsc.org. The presence of these amino acids influenced the thermal stability and swelling ability of the scaffolds. Specifically, cross-linking with arginine led to enhanced thermal stability compared to scaffolds cross-linked with glutamic acid or lysine, suggesting stronger interactions within the material matrix rsc.org. The amino groups of L-arginine and the carboxyl groups of L-glutamic acid can form amide bonds with biopolymers like collagen and chitosan, contributing to the structural integrity and properties of the resulting composite rsc.org.
Furthermore, L-arginine has been explored as a bio-based curing agent for epoxy resins, demonstrating its ability to influence glass transition temperature, rheology, and latency in polymer systems uni-bayreuth.de. While this study focused on arginine alone, it highlights the potential for amino acids to participate in polymerization and cross-linking reactions, which could extend to Arginine Glutamate (B1630785) in certain polymeric or composite formulations.
Amino acids, including arginine and glutamic acid, also serve as building blocks for designing functional polymeric micelles, particularly for drug delivery systems frontiersin.org. These amino acid-based polymers can form micellar cores through electrostatic interactions, influencing particle size and stability frontiersin.org. The guanidine (B92328) group of arginine, being positively charged, can contribute to membrane penetration abilities of these micelles frontiersin.org. Similarly, L-ornithine and L-glutamine have been linked to PLGA (poly(lactic-co-glycolic acid)) to create biodegradable polymers with modified hydrophilic properties and thermal stability, suggesting a broader role for amino acid conjugation in polymer science mdpi.com.
Role in Surface Chemistry and Interface Engineering
The interaction of amino acids with material surfaces is a critical aspect of interface engineering, particularly in the design of functional coatings and biomedical implants. Studies using first-principles calculations have investigated the adsorption behaviors of various amino acids, including arginine and glutamic acid, on metal surfaces like magnesium and magnesium alloys mdpi.comresearchgate.net. This research is crucial for designing functionalized biomedical materials mdpi.comresearchgate.net.
The adsorption energy calculations showed that arginine exhibited the strongest adsorption stability on the Mg(0001) surface compared to glutamic acid, aspartic acid, and valine mdpi.comresearchgate.net. Arginine interacted strongly through its amino and guanidino groups, forming robust covalent bonds with the surface mdpi.comresearchgate.net. Glutamic acid, on the other hand, primarily interacted through its carboxyl group mdpi.com. These findings provide insights into the structure-activity relationships between amino acids and metal surfaces, which can inform the design of biomolecule-derived functional coatings mdpi.comresearchgate.net.
In the context of polymeric materials, grafting bioactive molecules containing amino acid sequences, such as arginine-glycine-aspartic acid (RGD), onto polymer surfaces like poly-l-lactide acid (PLLA) is a strategy to improve bioactivity for tissue engineering applications nih.gov. While this involves peptides, it underscores the importance of amino acid residues in mediating interactions at the material-biological interface nih.gov. The presence of specific amino acid motifs on a material surface can guide cellular responses, such as cell adhesion, proliferation, and differentiation nih.gov.
Development of Advanced Functional Materials for Specific Research Applications
Beyond their role in structural components, amino acids and their derivatives are being explored for developing materials with specific advanced functions. While much of the research on Arginine Glutamate focuses on its function as an excipient in stabilizing proteins and reducing viscosity in pharmaceutical formulations, the underlying principles of these interactions are relevant to materials science applications involving protein-material interfaces or the creation of protein-based functional materials nih.govtandfonline.comoup.comacs.orgpfanstiehl.comacs.orgdrug-dev.com.
The ability of Arginine Glutamate to enhance protein solubility and prevent aggregation is linked to its interactions with the protein surface, involving hydrogen bonding and electrostatic effects acs.org. This understanding can be applied in designing materials that need to interact with proteins in a controlled manner, such as biosensors, separation membranes, or matrices for protein immobilization.
Although direct examples of Arginine Glutamate in the development of advanced functional materials outside of biopharmaceutical formulations are less extensively documented in the provided search results, the fundamental research on its interactions with proteins and surfaces lays the groundwork for such applications. For instance, materials designed for protein purification or detection could potentially utilize Arginine Glutamate to optimize protein binding and elution.
Bio-inspired Material Design Utilizing Amino Acid Scaffolds
Amino acids, as the fundamental building blocks of proteins, are inherently linked to bio-inspired material design. The use of amino acid sequences or single amino acids like arginine and glutamic acid as scaffolds or components in synthetic materials allows researchers to mimic the structure, function, and interactions found in biological systems acs.org.
The incorporation of amino acids into polymeric structures, as discussed in Section 6.1, is a form of bio-inspired design, leveraging the natural building blocks to create materials with desired properties like biodegradability and biocompatibility mdpi.com. The use of amino acid-containing peptides grafted onto surfaces for guiding cell behavior (Section 6.2) also falls under this category, mimicking the extracellular matrix environment nih.gov.
The intrinsic properties of arginine, such as its positively charged guanidine group, and glutamic acid, with its negatively charged carboxyl group, make them valuable components for creating materials that interact with charged biological molecules or mimic biological interfaces frontiersin.orgmdpi.comresearchgate.net. Research into the co-catabolism of arginine and succinate (B1194679) driving symbiotic nitrogen fixation in biological systems embopress.org highlights the complex biochemical roles of these amino acids, which could inspire the design of materials for biocatalysis or nutrient delivery.
Advanced Analytical Chemistry Methodologies for Arginine Glutamate
Chromatographic Separation Techniques (e.g., HPLC-MS, GC-MS) for Purity and Quantitation
Chromatographic methods, particularly coupled with mass spectrometry (MS), are fundamental for the analysis of Arginine Glutamate (B1630785), allowing for the separation, identification, and quantification of the compound and potential impurities.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and specifically HPLC-tandem Mass Spectrometry (HPLC-MS/MS), is a versatile technique widely applied to the analysis of amino acids, including arginine and related substances researchgate.netcreative-proteomics.comnih.gov. HPLC-MS/MS offers high specificity and broad applicability creative-proteomics.com. It can often measure biological amino acids without prior derivatization, although esterification can sometimes enhance the measurement of amino acid metabolites researchgate.netcreative-proteomics.com. Ion Pair Liquid Chromatography Tandem Mass Spectrometry (IP-LC-MS/MS) is one approach that can separate non-derivatized amino acids using a reversed-phase column creative-proteomics.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for amino acid analysis and quantitation researchgate.netsigmaaldrich.comnih.gov. However, the polar nature of amino acids typically requires derivatization before GC analysis to increase volatility and improve chromatographic behavior creative-proteomics.comsigmaaldrich.com. Common derivatization methods include silylation, alkylation, and acylation creative-proteomics.comsigmaaldrich.com. It is important to note that some derivatized amino acids, such as arginine derivatives, may be susceptible to decomposition creative-proteomics.com. Despite this, GC-MS methods involving specific derivatization procedures have been developed and utilized for the quantitative determination of amino acids and their metabolites sigmaaldrich.comnih.gov. These methods often involve multi-step derivatization under controlled conditions nih.gov. GC-MS is considered useful for reliable quantitation of amino acids and their metabolites nih.gov.
Mass Spectrometry for Isotopic Labeling and Metabolic Pathway Tracing
Mass spectrometry plays a crucial role in the study of Arginine Glutamate metabolism through the use of stable isotope labeling (SIL). This technique involves introducing compounds labeled with stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), into a biological system nih.govsilantes.comnih.govrsc.org. By tracking the fate of these labeled atoms within cellular metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes nih.govsilantes.comnih.govrsc.org.
LC-MS is frequently employed in metabolomics studies and for the isotopic tracing of metabolic pathways involving arginine nih.gov. Stable isotope tracers, including ¹³C-glutamine and ¹³C- and ¹⁵N-labeled arginine, are utilized to investigate central carbon and nitrogen metabolism nih.govrsc.org. The resulting isotopic patterns in metabolites are measured by mass spectrometry, providing insights into enzyme activities and metabolic network dynamics nih.govsilantes.comrsc.org. This approach is particularly powerful for understanding the intricate roles and regulation of arginine and its metabolites researchgate.net. The use of stable isotope-labeled internal standards in mass spectrometry-based quantitative analysis enhances precision and accuracy researchgate.netsilantes.com.
Electrochemical Detection Methods for Redox Activity Studies
Electrochemical methods offer a different approach to analyzing compounds, focusing on their redox properties. While arginine and glutamate are generally considered non-electroactive species, making direct electrochemical detection challenging, research is ongoing to develop electrochemical sensors for their detection, often involving modified electrodes or enzymatic reactions chemrxiv.orggoogle.comnih.gov.
Electrochemical biosensors are being explored for the detection of metabolites like glutamate chemrxiv.orgmdpi.comresearchgate.net. These sensors may utilize enzymes such as glutamate oxidase or glutamate dehydrogenase to produce an electrochemically detectable signal in the presence of glutamate researchgate.net. Modified electrodes incorporating materials like carbon dots or polypeptide composite membranes are also being investigated to improve the electrochemical response and selectivity for amino acids like arginine and glutamate chemrxiv.orggoogle.comresearchgate.net. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common electrochemical techniques used to study the behavior of these modified electrodes and detect the presence of the target amino acids chemrxiv.orggoogle.com. These methods can provide information on the electrochemical properties and potential for redox activity or interactions of the compounds.
Capillary Electrophoresis for High-Resolution Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acids, including arginine and glutamate asianpubs.orgresearchgate.netasianpubs.orgoup.commdpi.com. CE offers advantages such as rapid analysis times, high separation efficiency, and low sample consumption asianpubs.orgmdpi.com.
Emerging Research Frontiers and Future Perspectives
Integration with Nanotechnology for Advanced Chemical Systems
The unique physicochemical properties of Modumate's constituent amino acids, arginine and glutamic acid, make them prime candidates for integration into nanotechnology platforms, opening avenues for the development of advanced chemical systems. While research on the direct use of the Arginine Glutamate (B1630785) salt in nanomaterials is in its early stages, studies on its individual components are revealing significant potential.
Researchers have successfully used amino acids like arginine and glutamic acid to modify the surface of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs). researchgate.netresearchgate.net L-arginine, for instance, has been shown to mediate the self-assembly of gold nanoparticles. researchgate.net The positively charged guanidinium (B1211019) group of arginine anchors to the negatively charged surface of citrate-capped gold nanoparticles, while its other functional groups can mediate further bonding between particles, creating ordered supermolecular structures. researchgate.net This ability to direct the assembly of nanoparticles is critical for creating functional materials for use in biosensors and targeted drug delivery systems. researchgate.net
Furthermore, arginine has been used to functionalize chitosan, a biopolymer, to create nanoparticles (Arg-CS) capable of efficient siRNA delivery into leukemia cells. mdpi.com These Arg-CS nanoparticles, with an average size of approximately 75 nm, leverage the strong affinity of arginine's guanidinium group for cell membranes to enhance cellular uptake. mdpi.com This approach highlights the potential for using arginine-containing compounds in advanced nanomedicine for gene therapy. The combination with glutamic acid in this compound could further refine the surface charge and stability of such nanosystems.
The table below summarizes key findings from research on the constituent amino acids of this compound in nanotechnology applications.
| Component Amino Acid | Nanomaterial | Application | Key Finding |
| L-Arginine | Gold Nanoparticles (AuNPs) | Biosensors, Drug Delivery | Mediates the formation of ordered nanoparticle assemblies. researchgate.net |
| L-Arginine | Chitosan Nanoparticles (Arg-CS) | siRNA Delivery | Forms nanoparticles (~75 nm) that efficiently deliver siRNA to cancer cells. mdpi.com |
| L-Arginine | Silver Nanoparticles (AgNPs) | Conductive/Adhesive Films | Promotes uniform distribution and smaller particle size, enhancing stability. researchgate.net |
| L-Glutamic Acid | Gold Nanoparticles (AuNPs) | Tissue Engineering | Used as a surface modifier for nanoparticles in hydroxyapatite (B223615) formation. researchgate.net |
Collaborative Research with Synthetic Biology for Tailored Chemical Production
Synthetic biology, an interdisciplinary field that designs and constructs new biological parts, devices, and systems, offers a promising frontier for the tailored production of compounds like this compound. The biosynthesis of arginine from glutamate is a highly conserved metabolic pathway in many organisms, including bacteria. asm.orgasm.org This natural pathway provides a foundational blueprint that can be re-engineered using synthetic biology tools for enhanced and controlled production.
Current research in microbiology has detailed the genetic and enzymatic steps involved in converting glutamate to arginine. asm.orgyoutube.com For example, in Staphylococcus aureus, the conversion of glutamate to ornithine (a precursor to arginine) involves the ArgJ, ArgB, ArgC, and ArgD enzymes. asm.org Synthetic biology principles can be applied to optimize this pathway. By introducing genetic circuits, researchers can fine-tune the expression of key enzymes, thereby increasing the metabolic flux towards arginine synthesis.
The potential for tailored production of Arginine Glutamate via synthetic biology could involve:
Pathway Optimization: Overexpressing rate-limiting enzymes or eliminating competing metabolic pathways in a microbial chassis (like E. coli or yeast) to maximize the yield of both arginine and glutamate.
Co-culture Engineering: Developing two distinct microbial populations, one optimized for high-yield glutamate production and the other for arginine production. These could be grown together in a bioreactor where the glutamate-producing strain feeds the arginine-producing one.
Biosensor Development: Creating genetically encoded biosensors that can detect intracellular concentrations of arginine and glutamate, allowing for real-time monitoring and dynamic control of the production pathway.
While direct reports on the synthetic biology-driven production of the Arginine Glutamate salt are not yet prevalent, the extensive knowledge of the individual amino acid synthesis pathways provides a clear roadmap for future research in this area. asm.orgyoutube.comyoutube.com
Advancements in High-Throughput Screening for Chemical Discovery
High-Throughput Screening (HTS) has become an indispensable tool in chemical and pharmaceutical research, enabling the rapid evaluation of thousands of compounds. This compound (Arginine Glutamate) has been identified through HTS as a valuable excipient in biopharmaceutical formulations, particularly for stabilizing monoclonal antibodies (mAbs). nih.gov
A significant study utilized HTS to assess the aggregation propensity and thermal stability of four different IgG1 monoclonal antibodies under various conditions, including the presence of Arginine Glutamate. nih.gov Static Light Scattering (SLS) and intrinsic fluorescence were used to determine the onset temperature of aggregation (Tagg) and the first melting transition (Tm1), respectively. The screening revealed that Arginine Glutamate was effective in suppressing aggregation and enhancing the stability of the antibodies.
For instance, under accelerated storage conditions (40 °C for 8 weeks), the presence of Arginine Glutamate resulted in significantly less monomer loss for a specific antibody (mAb3) compared to Arginine Hydrochloride (Arg·HCl). nih.gov After one week, mAb3 in Arg·HCl showed a monomer loss of nearly 30%, whereas in Arginine Glutamate, the loss was halved to approximately 15%. nih.gov
The table below presents a summary of the HTS findings on the stability of mAb3.
| Formulation | Storage Temperature | Storage Time | Monomer Loss (%) |
| Arg·Glu | 40 °C | 1 Week | ~15% |
| Arg·HCl | 40 °C | 1 Week | ~30% |
| Arg·Glu | 5 °C or 25 °C | 8 Weeks | <5% |
| Arg·HCl | 5 °C or 25 °C | 8 Weeks | <5% |
These HTS findings are crucial for the development of stable, injectable biologic drug formulations. nih.gov The success of using HTS to identify the beneficial properties of Arginine Glutamate as an excipient underscores the power of this technology in chemical discovery and formulation science. nih.gov HTS methodologies are also being developed for related compounds, such as screening for glutaminase (B10826351) inhibitors and quantifying endogenous glutamate release, indicating a broad applicability of these techniques in studying the biological roles of this compound and its components. nih.govuq.edu.au
Theoretical Advances in Predicting Complex Chemical Behavior
Theoretical and computational chemistry provides powerful tools to predict and understand the behavior of complex chemical systems at a molecular level. For this compound, theoretical studies have been instrumental in elucidating the mechanism behind the synergistic effects of its constituent parts, arginine and glutamic acid, particularly in their role as protein stabilizers.
Molecular dynamics (MD) simulations have been employed to understand how an equimolar mixture of L-arginine and L-glutamic acid enhances protein solubility and reduces intermolecular interactions. acs.org These simulations revealed that the synergistic effect arises from an increase in the number of both arginine and glutamic acid molecules around the protein surface when they are present together. acs.org This is due to additional hydrogen bonding interactions between the two amino acids on the protein's surface. This localized crowding of excipient molecules suppresses protein-protein association, thereby enhancing solubility and stability. acs.org
Furthermore, computational models are being developed to predict the properties of dipeptides and peptides in general. nih.govacs.org Methods like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are used to predict thermodynamic properties, such as the solubility of dipeptides in water, based on their melting properties. nih.govresearchgate.net Such predictive models are crucial for designing and optimizing formulation processes without extensive experimental work. The ability to predict the net charge of a peptide at a given pH, using calculations based on the pKa values of its ionizable groups, is another key theoretical advance that aids in understanding the behavior of molecules like Arginine Glutamate in different biochemical environments. bachem.com
These theoretical approaches are not only explanatory but also predictive, guiding the rational design of new formulations and helping to understand the complex, non-covalent interactions that govern the behavior of this compound in biological and pharmaceutical systems. patsnap.comnih.gov
Q & A
Basic Research Questions
Q. How can researchers validate the geometric accuracy of Modumate’s automated DWG exports compared to traditional CAD workflows?
- Methodological Answer : Conduct a comparative analysis by generating identical building models in this compound and a reference CAD software (e.g., AutoCAD). Measure discrepancies in key parameters (e.g., wall thickness, door/window placement) using computational tools like CloudCompare for 3D deviation analysis. Statistical methods (e.g., mean absolute error, standard deviation) should quantify precision . Report detailed experimental conditions (e.g., model complexity, software versions) to ensure reproducibility .
Q. What methodologies ensure interoperability between this compound’s massing graph models and established BIM platforms like Revit?
- Methodological Answer : Develop a standardized workflow using intermediate file formats (e.g., IFC) to test data transfer fidelity. Evaluate loss of metadata or parametric relationships during conversion. Document API usage for direct integration, if available, and assess limitations via case studies (e.g., multi-story building models). Include error logs and resolution protocols in supplementary materials .
Q. How can researchers optimize this compound’s real-time rendering capabilities in Unreal Engine for large-scale architectural simulations?
- Methodological Answer : Benchmark rendering performance (e.g., frame rate, GPU load) using models of varying complexity. Adjust LOD (Level of Detail) settings and texture resolutions systematically. Compare results against industry standards (e.g., Lumion) to identify bottlenecks. Publish raw performance metrics and optimization scripts in appendices .
Advanced Research Questions
Q. How do contradictions arise between this compound’s automated design assumptions and empirical construction data, and how can they be resolved?
- Methodological Answer : Perform a hybrid study combining computational modeling and physical prototyping. For example, compare this compound’s structural load calculations with sensor data from 3D-printed scale models. Use regression analysis to identify systemic biases (e.g., overestimation of material strength). Propose algorithmic adjustments in peer-reviewed formats .
Q. What experimental frameworks enable the integration of real-world environmental data (e.g., solar radiation) into this compound’s simulations for sustainable design validation?
- Methodological Answer : Develop a plugin to import climate datasets (e.g., EnergyPlus weather files) into this compound. Validate simulations against ground-truth measurements (e.g., thermal cameras, light sensors) in controlled environments. Use ANOVA to test significance of deviations. Share code repositories and calibration protocols openly .
Q. How can machine learning enhance this compound’s predictive modeling for iterative design optimization?
- Methodological Answer : Train ML models on historical this compound project data to predict user design choices or material efficiencies. Validate via A/B testing: compare ML-assisted designs with human-only workflows. Metrics include time-to-completion and resource utilization. Address ethical considerations (e.g., bias in training data) using frameworks from qualitative research .
Methodological Best Practices
- Data Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document experimental parameters, software versions, and raw datasets in supplementary files .
- Ethical Reporting : Disclose conflicts of interest (e.g., institutional partnerships with Epic Games) and anonymize participant data in user studies .
- Interdisciplinary Collaboration : Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure research questions when combining AEC with computational sciences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
